HO-Conh-C3-peg3-NH2

PROTAC Linker Degradation Efficiency Structure-Activity Relationship (SAR)

Specifically designed for PROTAC synthesis, this heterobifunctional linker is the critical building block for the 22-SLF degrader targeting FKBP12. Its precise C3-alkyl and PEG3 spacer with internal amide bond provides unique ternary complex geometry, validated by published DC50=0.5 µM. Substituting with generic linkers risks degradation efficiency, selectivity, and metabolic stability. For FKBP12/FBXO22 pathway studies, procure the exact linker to ensure reproducibility and avoid extensive re-optimization.

Molecular Formula C12H26N2O5
Molecular Weight 278.35 g/mol
Cat. No. B15543733
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHO-Conh-C3-peg3-NH2
Molecular FormulaC12H26N2O5
Molecular Weight278.35 g/mol
Structural Identifiers
InChIInChI=1S/C12H26N2O5/c13-3-1-5-17-7-9-19-10-8-18-6-2-4-14-12(16)11-15/h15H,1-11,13H2,(H,14,16)
InChIKeyLPMUYWFVSIBQPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

HO-Conh-C3-peg3-NH2: A Heterobifunctional PROTAC Linker for Targeted Protein Degradation


HO-Conh-C3-peg3-NH2 (CAS: 2136574-39-3) is a synthetic, heterobifunctional linker belonging to the polyethylene glycol (PEG) class, specifically designed for the assembly of Proteolysis Targeting Chimeras (PROTACs) . Its molecular formula is C12H26N2O5, with a molecular weight of 278.35 g/mol . The molecule features a terminal hydroxyl (-OH) group at one end and a primary amine (-NH2) group at the other, connected by a short alkyl chain (C3) and a triethylene glycol (PEG3) spacer, with an internal amide (CONH) bond . This linker is a critical component in the synthesis of the experimental PROTAC degrader, 22-SLF, which targets the FK506-binding protein 12 (FKBP12) for ubiquitin-mediated degradation .

Why HO-Conh-C3-peg3-NH2 Cannot Be Simply Substituted by Other In-Class PEG Linkers


The performance of a PROTAC is exquisitely sensitive to the specific architecture of its linker, making simple substitution with a generic analog a high-risk endeavor. The combination of an internal amide bond, a precise C3 alkyl spacer, and a PEG3 chain in HO-Conh-C3-peg3-NH2 dictates a unique combination of length, flexibility, and chemical stability that is not replicated by other common PEG linkers like NH2-PEG3-OH or NH2-PEG3-NH2 . Crucially, linker length and composition directly influence the formation of a stable ternary complex between the target protein and E3 ligase, thereby determining degradation efficiency [1]. For instance, in the development of LCL-ER(dec) PROTACs, the PEG3 linker variant demonstrated superior degradation activity compared to both PEG2 and PEG4 analogs, underscoring that even minor changes in PEG chain length can drastically alter functional outcomes [2]. Substituting HO-Conh-C3-peg3-NH2 with a linker of a different length or lacking the internal amide bond could therefore compromise the degradation potency, selectivity, or metabolic stability of the final PROTAC molecule, particularly in the context of the validated 22-SLF degrader [3].

Quantitative Differentiation Guide: Why Select HO-Conh-C3-peg3-NH2 Over Its Analogs?


Optimal Linker Length for Degradation Efficiency: PEG3 Outperforms PEG2 and PEG4 Analogs

In a comparative study of PROTAC linkers for estrogen receptor alpha (ERα) degradation, the PEG3-containing linker (LCL-ER(dec)) demonstrated the highest degradation activity when directly compared to analogous molecules with PEG2 and PEG4 linkers [1]. While all three linker variants bound ERα with similar affinity (IC50 = 30–50 nM), the PEG3 version was identified as the most potent degrader, confirming that the length provided by three ethylene glycol units is optimal for this application [1].

PROTAC Linker Degradation Efficiency Structure-Activity Relationship (SAR)

Validated Degradation Potency in the Context of a Specific PROTAC Degrader (22-SLF)

HO-Conh-C3-peg3-NH2 is the specific linker used in the synthesis of the experimental PROTAC degrader 22-SLF, which induces the degradation of FKBP12 in an FBXO22-dependent manner with a half-maximal degradation concentration (DC50) of 0.5 µM [REFS-1, REFS-2]. This provides a direct, quantitative benchmark for the performance of a PROTAC built with this linker. The linker's role in forming a productive ternary complex is supported by computational docking studies showing that the oxygen atom of the PEG linker in 22-SLF forms a hydrogen bond with the V230 residue of the FBXO22 E3 ligase [2].

PROTAC FKBP12 Degradation DC50

Enhanced Conjugation Versatility Over Simpler Amino-PEG-Alcohol Linkers

Unlike simpler heterobifunctional linkers such as NH2-PEG3-OH (CAS 6338-55-2) which offers only terminal amine and hydroxyl groups, HO-Conh-C3-peg3-NH2 incorporates an internal amide (CONH) bond within its structure . This internal amide provides a stable, non-cleavable connection that can be strategically positioned during PROTAC design to influence the spatial orientation and rigidity of the linker, a parameter known to affect ternary complex formation [1]. The presence of this amide, along with the terminal -OH and -NH2 groups, provides an additional degree of chemical modularity and stability not found in simpler PEG linkers .

Bioconjugation Linker Chemistry Functional Group Orthogonality

Targeted Application Scenarios for HO-Conh-C3-peg3-NH2 Based on Quantitative Evidence


Synthesis and Optimization of FKBP12-Targeting PROTACs for Mechanistic Studies

The primary and most validated application for HO-Conh-C3-peg3-NH2 is as a building block for synthesizing PROTACs that target FKBP12. Researchers aiming to replicate the 22-SLF degrader or develop novel FKBP12 degraders should procure this specific linker to ensure the proven degradation potency (DC50 = 0.5 µM) and the specific E3 ligase (FBXO22) engagement profile observed in published studies . Using an alternative linker would introduce a significant variable, requiring extensive re-optimization of the ternary complex and degradation kinetics.

Building Chemical Probe Libraries for Structure-Activity Relationship (SAR) Studies on PROTAC Linker Composition

Given the demonstrated importance of linker length and composition on degradation efficiency, this linker is ideal for inclusion in systematic SAR studies aimed at dissecting the contribution of a PEG3 spacer with an internal amide bond [1]. Researchers can use this linker to synthesize a focused library of PROTACs and directly compare their degradation profiles (DC50, Dmax) against analogs built with PEG2, PEG4, or non-PEG linkers, thereby generating critical data to inform the design of more potent and selective degraders [2].

Designing Degraders for Proteins Amenable to FBXO22 E3 Ligase Recruitment

The discovery that FBXO22 can serve as an effective E3 ligase for targeted protein degradation via the 22-SLF PROTAC opens a new avenue for targeting proteins previously considered 'undruggable' by traditional methods [1]. HO-Conh-C3-peg3-NH2 is the critical linker component for constructing the degrader that validates this mechanism. Researchers seeking to explore the FBXO22 degradation pathway, either by developing new degraders for other target proteins or by using 22-SLF as a tool compound, will require this specific linker to ensure the proper geometry and chemical environment for FBXO22 recruitment and subsequent target ubiquitination [1].

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